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Compound of Interest

Compound Name: (S)-2-Morpholineacetic acid

CAS No.: 1257854-99-1

Cat. No.: B174715

Get Quote

Introduction: The Structural Elucidation of a Chiral
Scaffold
(S)-2-Morpholineacetic acid, a chiral derivative of morpholine, represents a key structural

motif in medicinal chemistry and drug development. Its constrained cyclic ether and secondary

amine functionalities, combined with the acidic side chain and a defined stereocenter, make it

an attractive building block for synthesizing compounds with specific three-dimensional

orientations. Precise and unambiguous structural confirmation is paramount in the

development of pharmaceuticals, where even minor structural variations can lead to significant

differences in biological activity and safety.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—as they apply to the characterization of (S)-2-Morpholineacetic acid. We will move beyond

simple data reporting to explain the why behind the expected spectral features, offering insights

grounded in the molecule's structure and the principles of each analytical method. This

document is intended for researchers, scientists, and drug development professionals who
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require a robust understanding of how to obtain and interpret high-quality spectroscopic data

for this class of compounds.

Molecular Structure and Spectroscopic Overview
The structure of (S)-2-Morpholineacetic acid dictates its spectroscopic signature. The

molecule consists of a morpholine ring, which typically adopts a chair conformation, an acetic

acid side chain at the C2 position, and a chiral center at this same position. The presence of

nitrogen and oxygen heteroatoms, along with labile protons on the amine and carboxylic acid

groups, will be key features in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For (S)-2-Morpholineacetic acid, both ¹H and ¹³C NMR will provide a

wealth of information regarding the connectivity, chemical environment, and stereochemistry of

the molecule.

¹H NMR Spectroscopy: A Detailed Look at the Protons
Expected ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.9 - 4.1 m 1H H-2

~ 3.7 - 3.9 m 2H H-5

~ 3.5 - 3.7 m 2H H-3

~ 2.8 - 3.2 m 2H H-6

~ 2.6 - 2.8 m 2H -CH₂-COOH

Interpretation and Experimental Rationale:
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The ¹H NMR spectrum of (S)-2-Morpholineacetic acid is characterized by a series of complex

multiplets in the upfield region. The use of a deuterated solvent like D₂O is a strategic choice to

exchange the labile protons of the carboxylic acid and the secondary amine, simplifying the

spectrum by removing their signals and associated couplings.

The Morpholine Ring Protons (H-2, H-3, H-5, H-6): The protons on the morpholine ring are

diastereotopic due to the chiral center at C2. This, combined with the chair conformation of

the ring, leads to complex splitting patterns. The protons adjacent to the oxygen (H-3 and H-

5) are expected to be the most deshielded due to the electronegativity of the oxygen atom.

The protons adjacent to the nitrogen (H-2 and H-6) will also be deshielded. The signal for H-

2 is further complicated by its proximity to the chiral center and the acetic acid side chain.

The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve

better resolution of these multiplets.

The Acetic Acid Methylene Protons (-CH₂-COOH): The two protons of the methylene group

in the acetic acid side chain are also diastereotopic and will appear as a complex multiplet,

likely an AB quartet further split by coupling to H-2.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ) ppm Assignment

~ 175 - 180 -COOH

~ 65 - 70 C-3, C-5

~ 50 - 55 C-2

~ 45 - 50 C-6

~ 40 - 45 -CH₂-COOH

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.
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Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing far

downfield, as is characteristic for this functional group.

Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The carbons adjacent to the oxygen (C-3 and

C-5) are the most deshielded of the ring carbons. The carbons adjacent to the nitrogen (C-2

and C-6) appear at a slightly lower chemical shift.

Acetic Acid Methylene Carbon (-CH₂-COOH): This carbon will appear in the aliphatic region

of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule. The analysis is typically performed on a solid sample using an

Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~ 3300 Medium, sharp N-H stretch (Secondary Amine)

2850-3000 Medium C-H stretch (Aliphatic)

~ 1700-1725 Strong C=O stretch (Carboxylic Acid)

~ 1100 Strong C-O-C stretch (Ether)

Interpretation and Experimental Rationale:

The IR spectrum provides a diagnostic fingerprint of (S)-2-Morpholineacetic acid.

O-H and N-H Stretching Region: A very broad absorption band from 2500-3300 cm⁻¹ is the

hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a

sharper N-H stretching band from the secondary amine is expected around 3300 cm⁻¹.
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C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is

indicative of the carbonyl group of the carboxylic acid.

C-O-C Stretching: The ether linkage within the morpholine ring will give rise to a strong C-O-

C stretching band, typically around 1100 cm⁻¹.[1]

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene groups in the ring

and side chain will appear in the 2850-3000 cm⁻¹ region.[1][2]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can

provide valuable structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data (ESI+)

m/z Interpretation

146.0766 [M+H]⁺ (Calculated for C₆H₁₂NO₃⁺: 146.0766)

128.0660 [M+H - H₂O]⁺

100.0759 [M+H - COOH₂]⁺

86.0606 [Morpholine Ring Fragment]⁺

Interpretation and Experimental Rationale:

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the molecule is expected to be

protonated, yielding a molecular ion peak at an m/z corresponding to its molecular weight

plus the mass of a proton (145.16 + 1.007 = 146.167). High-resolution mass spectrometry

(HRMS) allows for the determination of the elemental composition from the exact mass.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would involve

isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The

fragmentation of cyclic structures can be complex, but logical losses can be predicted.[3][4]
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[5][6][7] The loss of water (18 Da) from the carboxylic acid is a common fragmentation

pathway. Another expected fragmentation is the cleavage of the bond between the

morpholine ring and the acetic acid side chain, leading to characteristic fragment ions.

Experimental Protocols
NMR Data Acquisition

Sample Preparation: Dissolve ~5-10 mg of (S)-2-Morpholineacetic acid in ~0.7 mL of

deuterium oxide (D₂O).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition

time will be necessary due to the lower natural abundance of ¹³C.

IR Data Acquisition
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

ATR-FTIR spectrometer.

Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the

sample spectrum over a range of 4000-400 cm⁻¹.

MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or water/acetonitrile.

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution

measurements.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in positive ion mode over a suitable m/z range (e.g., 50-500).
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Visualizing the Workflow
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Caption: Workflow for the spectroscopic characterization of (S)-2-Morpholineacetic acid.

Conclusion
The comprehensive spectroscopic analysis of (S)-2-Morpholineacetic acid, integrating NMR,

IR, and MS data, provides a self-validating system for its structural confirmation. Each

technique offers a unique and complementary piece of the structural puzzle. By understanding

the principles behind the expected spectral features, researchers can confidently identify this

important chiral building block and ensure the integrity of their subsequent research and

development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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